molecular formula C15H18ClNO2S B8552406 ethyl 5-chloro-1-[3-(methylsulfanyl)propyl]-1H-indole-2-carboxylate

ethyl 5-chloro-1-[3-(methylsulfanyl)propyl]-1H-indole-2-carboxylate

Cat. No.: B8552406
M. Wt: 311.8 g/mol
InChI Key: HJZFXYNLEXRWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-1-[3-(methylsulfanyl)propyl]-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C15H18ClNO2S and its molecular weight is 311.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18ClNO2S

Molecular Weight

311.8 g/mol

IUPAC Name

ethyl 5-chloro-1-(3-methylsulfanylpropyl)indole-2-carboxylate

InChI

InChI=1S/C15H18ClNO2S/c1-3-19-15(18)14-10-11-9-12(16)5-6-13(11)17(14)7-4-8-20-2/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

HJZFXYNLEXRWLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CCCSC)C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 1-(3-bromopropyl)-5-chloro-1H-indole-2-carboxylate (38.5 g, 0.112 mol) and sodium methanethiolate (9.4 g, 0.135 mol) in 500 mL of EtOH was stirred at RT for 16 hours. The mixture was concentrated in vacuo and the residue was diluted with 200 mL of water and then extracted with EtOAc (100 mL×2). The combined organic layers were washed with 100 mL of brine and 100 mL of water, and then dried over Na2SO4 and concentrated in vacuo to afford 34.1 g of the crude ethyl 5-chloro-1-[3-(methylsulfanyl)propyl]-1H-indole-2-carboxylate, which was used without further purification.
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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